molecular formula C11H11IN2O B1398961 1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole CAS No. 1249271-11-1

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole

Cat. No.: B1398961
CAS No.: 1249271-11-1
M. Wt: 314.12 g/mol
InChI Key: QYKRLFQLOFRXPB-UHFFFAOYSA-N
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Description

1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole is a useful research compound. Its molecular formula is C11H11IN2O and its molecular weight is 314.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystallography and Tautomerism : NH-pyrazoles, a class that includes compounds similar to "1-[2-(4-Iodophenoxy)ethyl]-1H-pyrazole", have been studied for their tautomerism and crystal structures. These compounds, including variants like 3,5-bis[β-(4-hydroxy-3-methoxyphenyl)-ethenyl]-1H-pyrazole, show complex patterns of hydrogen bonds and are subject to tautomerism in both solution and solid states. This makes them significant in crystallographic studies and understanding molecular interactions (Cornago et al., 2009).

  • Synthesis and Structural Analysis : Novel pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, have been synthesized and characterized using various techniques including X-ray diffraction. These studies contribute to the understanding of molecular structure and potential applications in chemical synthesis (Naveen et al., 2021).

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial activity. For example, pyrazol-4-yl- and 2H-chromene-based substituted anilines have demonstrated notable antibacterial and antifungal properties. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).

  • Biological Evaluation and Antioxidant Properties : Pyrazole compounds have been evaluated for their biological activities. In some cases, they have shown promise in inhibiting cancer cell growth and possessing antioxidant properties. For instance, 1-arylpyrazole class of σ(1) receptor antagonists has been explored for their activity in neurogenic pain and neuropathic pain models (Díaz et al., 2012).

  • Molecular Docking Studies : Pyrazole fused pyrans have been synthesized and evaluated for their antimicrobial and antioxidant susceptibilities. Molecular docking studies of these compounds provide insights into their potential pharmacological applications (Gurunanjappa et al., 2016).

  • Ultrasound-Assisted Synthesis : The use of ultrasound irradiation in the synthesis of pyrazole derivatives, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, highlights innovative methods in chemical synthesis that enhance efficiency and regioselectivity (Machado et al., 2011).

  • Dendritic Antioxidants : Pyrazole derivatives have been explored as dendritic antioxidants, demonstrating the ability to scavenge radicals and protect DNA. Such studies suggest their potential in developing new antioxidant agents (Li & Liu, 2012).

Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2O/c12-10-2-4-11(5-3-10)15-9-8-14-7-1-6-13-14/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRLFQLOFRXPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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